molecular formula C7H5N3 B1256433 Pyrido[3,2-d]pyrimidine CAS No. 254-80-8

Pyrido[3,2-d]pyrimidine

Cat. No.: B1256433
CAS No.: 254-80-8
M. Wt: 131.13 g/mol
InChI Key: BWESROVQGZSBRX-UHFFFAOYSA-N
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Description

Pyrido[3,2-d]pyrimidine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at different positions on the this compound ring, often using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like potassium carbonate.

Major Products: The products of these reactions vary depending on the substituents and reaction conditions. For example, oxidation can yield this compound N-oxides, while reduction can produce dihydropyrido[3,2-d]pyrimidines.

Scientific Research Applications

Pyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

pyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-6-7(9-3-1)4-8-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWESROVQGZSBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591455
Record name Pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-80-8
Record name Pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In another embodiment, Scheme 7B provides the preparation of 2,4,7-trisubstituted pyrido-pyrimidine compounds which are encompassed by formula (I), where X is N, Y and Z are CH, and R1, R3, and R6 are H. Specifically, 2-cyano-3-nitro-5-bromopyridine [CC1] is converted to the corresponding amide [DD1] using Raney Nickel and H2. Desirably, the reaction is performed in the presence of ethanol for about 14-20 h. Amide [DD1] is then converted to the corresponding acid [EE1] using NaOH (5 eq) and H2O at about 110° C. for about 5 h, followed by work-up using dil. HCl. Acid [EE1] is cyclized using urea (10 eq) at about 200° C. for about 3 h to form pyrido-pyrimidine intermediate [FF1]. Intermediate [FF1] is reacted with POCl3 and DIPEA at about 130° C. for about 10 h. The 4-position of the pyrido-pyrimidine is then substituted using morpholine in CH2Cl2 at a temperature of about 0° C. for about 30 min to form compound [HH1]. Compound [HH1] is then coupled with R2 using R2B(OR)2, PdCl2(PPh3)2 (0.05 eq), Na2CO3 (1.5 eq), DMF, and H2O at about 90° C. for about 2-3 h to form compound [JJ1]. The title compound is then formed by reacting compound [JJ1] with PdCl2(PPh3)2 (0.05 eq), Cs2CO3 (2 eq), DMF, and H2O at a temperature of about 90° C. for about 2-3 h. Alternatively, the title compound may be formed by reacting intermediate [JJ1] with PdCl2(PPh3)2 (0.05 eq) and Cs2CO3 (2 eq) in toluene, ethanol, and H2O at a temperature of about 90° C. for about 2-3 h.
[Compound]
Name
2,4,7-trisubstituted pyrido-pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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